Locustatachykinin I

描述

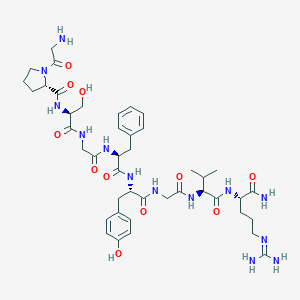

Structure

2D Structure

属性

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H63N13O11/c1-24(2)36(42(67)52-28(37(45)62)10-6-16-48-43(46)47)55-34(60)22-49-38(63)29(19-26-12-14-27(58)15-13-26)53-40(65)30(18-25-8-4-3-5-9-25)51-33(59)21-50-39(64)31(23-57)54-41(66)32-11-7-17-56(32)35(61)20-44/h3-5,8-9,12-15,24,28-32,36,57-58H,6-7,10-11,16-23,44H2,1-2H3,(H2,45,62)(H,49,63)(H,50,64)(H,51,59)(H,52,67)(H,53,65)(H,54,66)(H,55,60)(H4,46,47,48)/t28-,29-,30-,31-,32-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHUTTNZGVKOKQ-LINCNNNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H63N13O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

938.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126985-97-5 | |

| Record name | Locustatachykinin I protein, Locusta migratoria | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126985975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Locustatachykinin I: A Technical Guide for Neuropeptide Research and Drug Development

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Locustatachykinin I (Lom-TK-I) is a pioneering member of the insect tachykinin family of neuropeptides, first isolated from the locust, Locusta migratoria.[1][2] As a homolog to vertebrate tachykinins, it plays a crucial role in a variety of physiological processes, primarily as a potent stimulator of visceral muscle contraction and as a neuromodulator within the central nervous system.[1][3][4] This document provides a comprehensive technical overview of this compound, detailing its molecular structure, biological functions, and associated signaling pathways. It includes a compilation of quantitative bioactivity data and detailed experimental protocols for its study, aiming to serve as a foundational resource for researchers in neuroscience, pharmacology, and insecticide development.

Core Molecular and Biological Profile

Amino Acid Sequence and Physicochemical Properties

This compound is a nonapeptide with a C-terminal amidation, a characteristic feature of the tachykinin peptide family.[5]

-

Primary Sequence: Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂[1]

-

Molecular Formula: C₄₃H₆₃N₁₃O₁₁

-

Molecular Weight: 938 Da

Key Biological Functions

Lom-TK-I exhibits a range of biological activities, positioning it as a significant signaling molecule in insects.

-

Myotropic Activity: It is a potent stimulator of visceral muscle contractions. Dose-dependent contractions have been documented in the locust foregut, oviduct, and midgut circular muscles.[3][6] This function is analogous to the role of vertebrate tachykinins in stimulating smooth muscle.[1][7]

-

Neuromodulation: Within the central nervous system, Lom-TK-I functions as a neurotransmitter or neuromodulator.[4] Immunoreactive neurons are widely distributed throughout the locust brain, suggesting a significant role in signal processing.[8] Specifically, it causes a slow, reversible depolarization of efferent dorsal unpaired median (DUM) neurons in the metathoracic ganglion, leading to an increased frequency of action potential firing.

-

Hormone Release: Lom-TK-I is implicated in the regulation of other neurohormones. It has been shown to induce the dose-dependent release of adipokinetic hormone (AKH) from the glandular cells of the corpus cardiacum.

Quantitative Bioactivity Data

The following table summarizes the key quantitative data regarding the biological activity of this compound. These values represent the threshold concentrations required to elicit a physiological response in specific bioassays.

| Biological Target | Assay Type | Species | Measured Parameter | Value | Citation |

| Foregut | Muscle Contraction | Locusta migratoria | Threshold Concentration | 5.5 ± 0.6 x 10⁻⁹ M | [6] |

| Oviduct | Muscle Contraction | Locusta migratoria | Threshold Concentration | 3.7 ± 0.5 x 10⁻⁸ M | [6] |

| DUM Neurons | Electrophysiology | Locusta migratoria | Effective Concentration Range for Depolarization | 0.1 µM - 100 µM |

Signaling Pathway

This compound, like other tachykinins, exerts its effects by binding to a G-protein coupled receptor (GPCR) on the cell surface.[9][10] Upon binding, the receptor activates intracellular signaling cascades. Evidence from heterologously expressed insect tachykinin receptors (e.g., STKR) demonstrates a dual signaling capability, leading to the mobilization of intracellular calcium and the accumulation of cyclic AMP (cAMP).[10]

The primary pathway involves the activation of Phospholipase C (PLC) .

-

Ligand-receptor binding activates a Gq-type G-protein.

-

The activated G-protein stimulates PLC.

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9][10]

-

IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[9]

-

The resulting increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC), leading to downstream cellular responses like muscle contraction or neuronal depolarization.

A secondary pathway involves the activation of Adenylyl Cyclase (AC) , which increases the intracellular concentration of cAMP. This pathway is implicated in the depolarization of DUM neurons.

Experimental Protocols

Myotropic Bioassay (Locust Foregut/Oviduct)

This protocol is used to quantify the contractile effect of this compound on insect visceral muscle.

-

Tissue Dissection: Dissect the foregut or oviduct from an adult female locust (Locusta migratoria) in locust saline solution.

-

Apparatus Setup: Mount the dissected tissue in a 1-2 ml organ bath chamber continuously perfused with aerated locust saline at room temperature. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.

-

Equilibration: Allow the tissue to equilibrate for 30-60 minutes, or until a stable baseline of spontaneous contractions is established.

-

Peptide Application: Prepare serial dilutions of synthetic Lom-TK-I in locust saline. Apply the peptide to the organ bath, starting with the lowest concentration, and record the contractile response (increase in frequency and/or amplitude).

-

Data Analysis: Measure the change in contractile force or frequency from the baseline. Construct a dose-response curve to determine the threshold concentration or EC₅₀ value.

-

Locust Saline Composition: NaCl (9.82 g/l), KCl (0.48 g/l), MgCl₂·6H₂O (0.73 g/l), CaCl₂·2H₂O (0.47 g/l), NaH₂PO₄ (0.95 g/l), NaHCO₃ (0.18 g/l), and glucose (4 g/l).[5]

Electrophysiology (Intracellular Recording from DUM Neurons)

This protocol allows for the direct measurement of the effects of Lom-TK-I on neuronal membrane potential and firing rate.

-

Preparation: Dissect the metathoracic ganglion from an adult locust and place it in a recording chamber continuously perfused with locust saline. Desheath the ganglion to allow for electrode access.

-

Neuron Identification: Identify the large somata of Dorsal Unpaired Median (DUM) neurons on the ventral surface of the ganglion.

-

Intracellular Recording: Using a sharp glass microelectrode (filled with 3 M KCl), impale the soma of a DUM neuron. Monitor the resting membrane potential and spontaneous firing of action potentials.

-

Peptide Application: Apply Lom-TK-I to the bath via the perfusate or by pressure ejection from a micropipette positioned near the DUM neuron soma.

-

Data Acquisition: Record changes in the membrane potential and firing frequency before, during, and after peptide application.

-

Pharmacology (Optional): Co-apply antagonists or signaling pathway inhibitors (e.g., cAMP analogs, PKA blockers) to investigate the underlying mechanism of action.

Representative Calcium Imaging Protocol

This protocol describes a method to visualize Lom-TK-I-induced changes in intracellular calcium in a heterologous expression system, based on studies of insect tachykinin receptors.[9][11]

-

Cell Line Preparation: Use a stable insect cell line (e.g., Drosophila S2 cells) engineered to express both a locust tachykinin receptor and a photoprotein calcium sensor like aequorin.

-

Cell Culture: Culture the cells to the appropriate confluency in multi-well plates.

-

Aequorin Reconstitution: Incubate the cells with coelenterazine (B1669285) to reconstitute the functional aequorin photoprotein.

-

Peptide Preparation: Prepare serial dilutions of Lom-TK-I in a suitable assay buffer.

-

Luminometry: Place the plate in a luminometer equipped with automated injectors.

-

Assay Execution: Inject the Lom-TK-I solution into the wells and immediately measure the luminescence signal generated by the aequorin-Ca²⁺ interaction. The light emission is proportional to the increase in intracellular calcium concentration.

-

Data Analysis: Integrate the luminescence signal over time to quantify the calcium response. Plot dose-response curves to determine EC₅₀ values.

Conclusion and Future Directions

This compound remains a cornerstone for understanding peptidergic signaling in invertebrates. Its well-defined structure and characterized myotropic and neuromodulatory functions make it an excellent model peptide for fundamental research. For drug development professionals, the locustatachykinin system, including its receptors and signaling pathways, represents a potential target for the development of novel, species-specific insecticides that disrupt critical physiological processes like digestion and neuromuscular control. Future research should focus on the deorphanization and detailed pharmacological characterization of its specific receptor(s) in Locusta migratoria, the development of potent and selective antagonists, and the further elucidation of its diverse roles within the insect central nervous system.

References

- 1. Calcium imaging of CPG-evoked activity in efferent neurons of the stick insect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The distribution and myotropic activity of locustatachykinin-like peptides in locust midgut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GtR [gtr.ukri.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Locustatachykinin III and IV: two additional insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insect myotropic peptides: differential distribution of locustatachykinin- and leucokinin-like immunoreactive neurons in the locust brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological characterization of STKR, an insect G protein-coupled receptor for tachykinin-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of a receptor for insect tachykinin-like peptide agonists by functional expression in a stable Drosophila Schneider 2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of tachykinin-related peptides from different insect species on Drosophila tachykinin receptor-expressing cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of Locustatachykinin I in Insect Physiology: A Technical Guide

Abstract

Locustatachykinin I (Lom-TK I), a member of the tachykinin-related peptide family, is a pleiotropic neuropeptide in insects, playing crucial roles in a variety of physiological processes. This technical guide provides an in-depth analysis of the biological functions of Lom-TK I, with a focus on its myotropic, diuretic, and hormonal releasing activities. Detailed experimental methodologies are presented to facilitate further research, and signaling pathways are visualized to offer a clear understanding of its molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals working in the fields of insect physiology, neurobiology, and pest management.

Introduction

Tachykinin-related peptides are a diverse group of neuropeptides found throughout the animal kingdom. In insects, these peptides are involved in a wide array of biological functions, acting as neurotransmitters, neuromodulators, and hormones.[1] The first invertebrate tachykinins, including this compound (Lom-TK I), were isolated from the locust, Locusta migratoria.[2] Lom-TK I is a nonapeptide with the amino acid sequence Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2.[3] Its widespread distribution in the central nervous system and gut suggests its involvement in numerous physiological processes.[4][5] This guide will explore the core biological functions of Lom-TK I, focusing on its impact on muscle contraction, fluid secretion, and hormone release.

Core Biological Functions of this compound

Lom-TK I exerts its effects on multiple target tissues, leading to a range of physiological responses. The primary and most well-documented functions include its myotropic, diuretic, and neurohormonal activities.

Myotropic Function: Stimulation of Muscle Contraction

Lom-TK I and its related peptides are potent stimulators of visceral muscle contraction in various insect species.[6] This myotropic activity is crucial for processes such as gut peristalsis and reproductive organ function.

The stimulatory effect of Lom-TK I on muscle contraction is dose-dependent. The following table summarizes the threshold concentrations required to elicit a response in different muscle tissues.

| Tissue | Insect Species | Threshold Concentration (M) | Reference |

| Hindgut | Leucophaea maderae (Cockroach) | 2.7 x 10-10 | [6] |

| Oviduct | Locusta migratoria (Locust) | 3.7 x 10-9 | [6] |

Diuretic Function: Regulation of Malpighian Tubule Secretion

Lom-TK I acts as a diuretic hormone, stimulating fluid secretion in the Malpighian tubules, the primary excretory organs in insects.[7] This function is vital for maintaining ion and water homeostasis. Lom-TK I produces an immediate and potent stimulation of fluid secretion and acts synergistically with other diuretic hormones like Locusta diuretic hormone (Lom-DH).[7]

While specific dose-response curves for Lom-TK I alone on Malpighian tubule secretion are not extensively detailed in the provided search results, its potent diuretic effect is well-established. The EC50 for the related Drosophila tachykinin (DTK-1) on Malpighian tubule secretion is 1.126 x 10-7 M, which is noted to be similar to the activity of this compound.[8]

Neurohormonal Function: Release of Adipokinetic Hormone

Lom-TK I plays a role in regulating energy metabolism by triggering the release of adipokinetic hormone (AKH) from the corpora cardiaca, a neuroendocrine gland.[4] AKH is a key hormone responsible for mobilizing energy reserves, particularly lipids, during periods of high energy demand such as flight.[9]

Lom-TK I induces the release of AKH in a dose-dependent manner.

| Concentration Range of Lom-TK I (µM) | Effect | Insect Species | Reference |

| 10 - 200 | Dose-dependent release of AKH | Locusta migratoria (Locust) | [4] |

Signaling Pathways of this compound

Lom-TK I exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells.[1][10] The activation of these receptors initiates intracellular signaling cascades that lead to the final physiological response.

Primary Signaling Cascade

The predominant signaling pathway activated by insect tachykinin receptors involves the Gq alpha subunit of the G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key second messenger in muscle contraction and fluid secretion.[10][11]

Caption: this compound signaling pathway.

Secondary Messenger Involvement

In addition to the PLC pathway, there is evidence that locustatachykinins can also stimulate the production of cyclic AMP (cAMP) in certain tissues, suggesting that their receptors can couple to different G-proteins and activate multiple second messenger systems.[1][11]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological functions of this compound.

Myotropic Activity Assay

This protocol describes a standard in vitro bioassay to measure the effect of Lom-TK I on insect visceral muscle contraction.[6]

Caption: Workflow for myotropic activity assay.

Detailed Methodology:

-

Tissue Preparation: Dissect the desired muscle tissue (e.g., hindgut, foregut, or oviduct) from the insect in a physiological saline solution.

-

Mounting: Suspend the isolated muscle tissue in a temperature-controlled organ bath containing aerated insect saline.

-

Transducer Attachment: Attach one end of the muscle to a stationary hook and the other end to an isometric force transducer connected to a data acquisition system.

-

Equilibration: Allow the muscle to equilibrate for a period to establish a stable baseline of spontaneous contractions.

-

Peptide Application: Add increasing concentrations of synthetic Lom-TK I to the organ bath.

-

Data Recording: Record the changes in the frequency and amplitude of muscle contractions.

-

Data Analysis: Determine the threshold concentration required to elicit a response and construct a dose-response curve.

Malpighian Tubule Fluid Secretion Assay (Ramsay Assay)

This protocol outlines the Ramsay assay, a widely used method to measure the rate of fluid secretion by isolated Malpighian tubules.[12][13]

Caption: Workflow for Ramsay assay.

Detailed Methodology:

-

Tubule Dissection: Isolate Malpighian tubules from the insect in an appropriate saline solution.

-

Preparation: Transfer a single tubule to a small droplet of saline placed in a petri dish filled with liquid paraffin or mineral oil to prevent evaporation.

-

Isolation of Secreted Fluid: Using fine forceps, pull the open (ureteral) end of the tubule out of the saline droplet and into the surrounding oil. The secreted fluid will form a distinct droplet at this end.

-

Stimulation: Add Lom-TK I to the saline droplet bathing the tubule.

-

Measurement: At timed intervals, measure the diameter of the secreted fluid droplet using a calibrated eyepiece micrometer.

-

Calculation: Calculate the volume of the secreted droplet and determine the rate of fluid secretion (e.g., in nanoliters per minute).

In Vitro Adipokinetic Hormone (AKH) Release Assay

This protocol describes an in vitro method to measure the release of AKH from the corpora cardiaca in response to Lom-TK I.[4]

Caption: Workflow for in vitro AKH release assay.

Detailed Methodology:

-

Gland Dissection: Dissect the corpora cardiaca from the insect brain-retrocerebral complex.

-

Incubation: Place the isolated glands in an incubation medium (e.g., insect saline) in a controlled environment.

-

Stimulation: Add Lom-TK I to the incubation medium at various concentrations.

-

Sample Collection: After a specific incubation period, collect the medium.

-

Quantification of AKH: Analyze the collected medium to quantify the amount of released AKH. This is typically done using reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorometric detection.

-

Data Analysis: Determine the dose-dependent effect of Lom-TK I on AKH release.

Conclusion and Future Directions

This compound is a neuropeptide with significant and diverse functions in insect physiology. Its roles in muscle contraction, diuresis, and energy metabolism highlight its importance as a key regulator of homeostasis. The detailed protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field.

Future research should focus on elucidating the full spectrum of Lom-TK I's functions, including its potential roles in behavior and reproduction. The identification and characterization of specific tachykinin receptor subtypes and their downstream signaling components will be crucial for a more complete understanding of its mode of action. Furthermore, the development of potent and selective agonists and antagonists for these receptors could pave the way for novel and environmentally friendly strategies for insect pest management. The pleiotropic nature of Lom-TK I makes its signaling system a promising target for the development of next-generation insecticides.

References

- 1. Tachykinin-related peptides in invertebrates: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. This compound and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence that this compound is involved in release of adipokinetic hormone from locust corpora cardiaca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insect myotropic peptides: differential distribution of locustatachykinin- and leucokinin-like immunoreactive neurons in the locust brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Diuretic action of the peptide this compound: cellular localisation and effects on fluid secretion in Malpighian tubules of locusts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Adipokinetic hormones of insect: release, signal transduction, and responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Insight into Tachykinin-Related Peptides, Their Receptors, and Invertebrate Tachykinins: A review [bioone.org]

- 11. Characterization of a receptor for insect tachykinin-like peptide agonists by functional expression in a stable Drosophila Schneider 2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Video: Use of the Ramsay Assay to Measure Fluid Secretion and Ion Flux Rates in the Drosophila melanogaster Malpighian Tubule [jove.com]

- 13. researchgate.net [researchgate.net]

The Discovery and Isolation of Locustatachykinin I: A Technical Guide

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and isolation of Locustatachykinin I (Lom-TK-I), a pioneering insect neuropeptide. First identified in the migratory locust, Locusta migratoria, this peptide belongs to the tachykinin family, known for its members' myotropic activities. This document outlines the experimental protocols, quantitative data, and the putative signaling pathway of Lom-TK-I, serving as a critical resource for researchers in neuroscience, entomology, and pharmacology.

Discovery and Primary Structure

This compound was first isolated in 1990 by Schoofs and colleagues from a complex neural tissue extract of the migratory locust.[1][2] Through a meticulous multi-step purification process, they successfully identified a nonapeptide with the following primary structure:

Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂

This sequence shares homology with vertebrate tachykinins, particularly in the C-terminal region, which is crucial for biological activity.[1] The discovery of Lom-TK-I provided significant evidence for the widespread evolutionary conservation of the tachykinin peptide family across different animal phyla.[1]

Isolation and Purification

The isolation of this compound was a landmark achievement, requiring a large-scale extraction and a sophisticated purification strategy. The process began with the dissection of 9,000 brain-corpora cardiaca-corpora allata-suboesophageal ganglion complexes from Locusta migratoria.[1]

Quantitative Summary of Purification

While the original publication provides the starting material and the final yield, a detailed quantitative breakdown of each purification step is not available in the reviewed literature. The following table summarizes the available quantitative data.

| Purification Step | Starting Material | Final Yield of this compound |

| Tissue Extraction and Purification | 9,000 brain-corpora cardiaca-corpora allata-suboesophageal ganglion complexes | 1.9 µg |

Experimental Protocols

2.2.1. Tissue Extraction

The neural tissues were extracted in a solution of methanol, water, and acetic acid in a 90:9:1 ratio.[1] This solvent system is effective for extracting peptides while precipitating larger proteins. Although specific details such as solvent volume per tissue weight and homogenization procedure were not exhaustively detailed, a standard protocol would involve mechanical homogenization of the tissues in the extraction solvent, followed by centrifugation to pellet insoluble material. The resulting supernatant containing the peptides would then be collected for further purification.

2.2.2. Initial Purification: Solid-Phase Extraction

The crude extract was first prepurified using Sep-pak cartridges.[1] This step serves to concentrate the peptide fraction and remove interfering substances.

-

Cartridge Type: While not explicitly stated, C18 Sep-pak cartridges are commonly used for this purpose.

-

Protocol:

-

Conditioning: The cartridge is typically conditioned with a high organic solvent concentration (e.g., 100% acetonitrile) followed by an aqueous solution (e.g., 0.1% trifluoroacetic acid in water).

-

Sample Loading: The aqueous extract is loaded onto the conditioned cartridge.

-

Washing: The cartridge is washed with a low concentration of organic solvent to remove salts and very polar impurities.

-

Elution: The peptides are eluted with a higher concentration of organic solvent.

-

2.2.3. Multi-Step Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A four-step RP-HPLC protocol was employed for the final purification of this compound.[1] The bioactivity of the fractions was monitored throughout the purification process using a myotropic bioassay on the locust oviduct.[3]

HPLC System and General Conditions:

-

System: Waters ALC-100 HPLC system.

-

Detector: UV detector at 214 nm.

-

Solvent A: 0.1% trifluoroacetic acid (TFA) in water.

-

Solvent B: Acetonitrile (B52724) with 0.1% TFA (concentrations varied per step).

Step 1: µ-Bondapak Phenyl Column

-

Column: Waters µ-Bondapak phenyl, 4.6 mm x 30 cm.

-

Solvent B: 50% acetonitrile in 0.1% aqueous TFA.

-

Gradient: 100% A for 8 min, then a linear gradient to 100% B over 2 hours.

-

Flow Rate: 1.5 ml/min.

Step 2: Microsorb C18 Column

-

Column: Rainin Microsorb C18, 4.6 mm x 25 cm.

-

Solvent B: 25% acetonitrile in 0.1% aqueous TFA.

-

Gradient: 100% A for 8 min, then a linear gradient to 100% B over 80 min.

Step 3: Supelcosil-DB C8 Column

-

Column: Supelcosil-DB C8, 4.6 mm x 15 cm.

-

Solvent B: 50% acetonitrile in 0.1% aqueous TFA.

-

Gradient: 25% B for 8 min, then a linear gradient to 100% B over 80 min.

-

Flow Rate: 1.5 ml/min.

Step 4: Waters I-125 Protein-Pak Column

-

Column: Waters I-125 Protein-Pak, 7.8 mm x 30 cm.

-

Solvent A: 95% acetonitrile with 0.01% TFA.

-

Solvent B: 50% acetonitrile with 0.01% TFA.

-

Gradient: 100% A for 8 min, then a linear gradient to 100% B over 80 min.

-

Flow Rate: 1.5 ml/min.

Biological Activity and Bioassay

The biological activity of this compound was assessed by its ability to stimulate muscle contractions.

Myotropic Bioassay

-

Tissues: Isolated oviduct and foregut of Locusta migratoria.[1]

-

Saline Composition:

-

NaCl: 9.82 g/l

-

KCl: 0.48 g/l

-

MgCl₂·6H₂O: 0.73 g/l

-

CaCl₂·2H₂O: 0.47 g/l

-

NaH₂PO₄: 0.95 g/l

-

NaHCO₃: 0.18 g/l

-

Glucose: 4 g/l

-

-

Protocol: A detailed protocol for the measurement of muscle contractions was not provided in the primary literature. However, a typical setup would involve mounting the isolated tissue in an organ bath containing the saline solution. The tissue would be connected to a force transducer to record isometric or isotonic contractions. Aliquots of the HPLC fractions would be added to the bath, and the resulting changes in muscle tension or frequency of contractions would be recorded and quantified.

Signaling Pathway

While the specific receptor for this compound in Locusta migratoria has not been fully characterized, studies on related insect tachykinin receptors suggest that it is a G protein-coupled receptor (GPCR). The binding of this compound to its receptor is proposed to initiate a signaling cascade mediated by G proteins.

In other insects, tachykinin-related peptides have been shown to activate Gq proteins, which in turn stimulate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to muscle contraction.

Caption: Putative signaling pathway for this compound.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental process for the discovery and isolation of this compound.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. This compound and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptides in the locusts, Locusta migratoria and Schistocerca gregaria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Locustatachykinin I Precursor Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tachykinins are a widespread family of neuropeptides found throughout the animal kingdom, playing crucial roles in a variety of physiological processes. In insects, these peptides, often referred to as tachykinin-related peptides (TRPs), are characterized by a conserved C-terminal motif, -FXGXRamide. The first members of this family to be identified in insects were the locustatachykinins (Lom-TKs), isolated from the migratory locust, Locusta migratoria.[1] These peptides have since been implicated in the regulation of muscle contraction, hormone release, and other neuromodulatory functions.[2][3] This guide provides a comprehensive technical overview of the Locustatachykinin I (Lom-TK I) precursor protein, from its molecular structure to its physiological roles and the experimental methodologies used to study it.

Structure and Characteristics of the Locustatachykinin Precursor and Peptides

The locustatachykinin precursor protein in Locusta migratoria is a prepropeptide that undergoes post-translational processing to yield multiple bioactive tachykinin peptides.

Locustatachykinin Precursor Protein

The full amino acid sequence of the Locusta migratoria tachykinin precursor has been deduced from an expressed sequence tag (EST) database.[4][5] The open reading frame encodes a protein that includes a signal peptide, followed by several potential tachykinin-like peptides flanked by dibasic cleavage sites.

Table 1: Amino Acid Sequence of the Locusta migratoria Tachykinin Precursor [6]

| Feature | Sequence |

| Signal Peptide | MRLAIVFISCLLVGLA |

| Full Precursor Sequence | MRLAIVFISCLLVGLAGPSG FYGVRGKR APL SGFYGVRGKR APQAGFYGVRGKR APSLGFHGVRGKR AAGGFYGVRGKR |

(Note: The signal peptide is indicated in italics. Putative dibasic cleavage sites (KR) and amidation signals (G) are shown in bold.)[6]

Mature Locustatachykinin Peptides

To date, four main locustatachykinins have been isolated and characterized from Locusta migratoria. These peptides share a conserved C-terminal sequence, -FXGVRamide.

Table 2: Quantitative Data for Mature Locustatachykinin Peptides

| Peptide | Amino Acid Sequence | Molecular Weight (Da) | Myotropic Activity Threshold (Locust Oviduct) |

| Lom-TK I | GPSGFYGVR-NH₂ | 938.05 | 3.7 ± 0.5 x 10⁻⁸ M[7] |

| Lom-TK II | APLSGFYGVR-NH₂ | 1023.18 | 2.4 ± 0.3 x 10⁻⁹ M[7] |

| Lom-TK III | APQAGFYGVR-NH₂ | 1022.15 | More efficacious than Lom-TK IV[8] |

| Lom-TK IV | APSLGFHGVR-NH₂ | 1037.18 | Less efficacious than Lom-TK I, II, and III[8] |

Precursor Processing and Maturation

The biosynthesis of mature locustatachykinins involves a series of enzymatic steps that occur within the neurosecretory cells. This process is crucial for the generation of the bioactive peptides.

Enzymatic Cleavage

The tachykinin precursor is processed by prohormone convertases, which are serine proteases that recognize and cleave at specific mono- or dibasic amino acid residues (e.g., KR, RR).[9] In the Locusta migratoria tachykinin precursor, several potential dibasic cleavage sites (KR) are present, flanking the sequences of the mature peptides.[6]

C-terminal Amidation

Following cleavage, the C-terminal glycine (B1666218) residue of the nascent peptides serves as a substrate for peptidylglycine α-amidating monooxygenase (PAM). This enzyme catalyzes the amidation of the C-terminal amino acid, a modification that is essential for the biological activity of most tachykinins.[10]

References

- 1. Tissue-Specific Immune Gene Expression in the Migratory Locust, Locusta Migratoria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptides in the locusts, Locusta migratoria and Schistocerca gregaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence that this compound is involved in release of adipokinetic hormone from locust corpora cardiaca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Annotation of novel neuropeptide precursors in the migratory locust based on transcript screening of a public EST database and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Annotation of novel neuropeptide precursors in the migratory locust based on transcript screening of a public EST database and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Locustatachykinin isoforms in the locust: distribution and quantification in the central nervous system and action on the oviduct muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of the gene structures, precursor processing and pharmacology of the endokinin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Physiological Roles of Locustatachykinin I in the Migratory Locust, Locusta migratoria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Locustatachykinin I (Lom-TK I) is a member of the tachykinin-like peptide family in insects, playing a pivotal role in regulating various physiological processes in the migratory locust, Locusta migratoria. This technical guide provides a comprehensive overview of the known functions of Lom-TK I, with a focus on its myotropic, diuretic, and neurohormonal activities. We present quantitative data on its effects, detailed experimental protocols for its study, and a proposed signaling pathway based on current research. This document is intended to serve as a valuable resource for researchers investigating insect neuroendocrinology and those exploring novel targets for pest management strategies.

Introduction

Tachykinins are a superfamily of neuropeptides found throughout the animal kingdom, characterized by a conserved C-terminal amino acid sequence, -FXGLMamide, in vertebrates.[1] In insects, the tachykinin-like peptides, including the locustatachykinins, share a similar C-terminal motif, -FXGVRamide.[2] The first of these to be identified in Locusta migratoria were this compound and II.[2] Subsequent research has revealed a family of at least four Lom-TK isoforms (I-IV) in this species.[3][4] These peptides are distributed throughout the central nervous system and the midgut, suggesting a wide range of physiological functions.[3][5] This guide focuses specifically on the physiological roles of Lom-TK I, collating key data and methodologies to facilitate further research in this area.

Myotropic Activity of this compound

Lom-TK I exhibits potent myotropic (muscle-contracting) activity on various visceral muscles in Locusta migratoria, playing a crucial role in gut motility and reproductive processes.

Effects on Visceral Muscles

Lom-TK I has been demonstrated to stimulate contractions of the foregut, midgut, and oviduct in a dose-dependent manner.[3][6] This action is vital for the movement of food through the digestive tract and for the transport of eggs during oviposition.

Quantitative Data on Myotropic Activity

The following table summarizes the available quantitative data on the myotropic effects of this compound on different visceral muscles of Locusta migratoria.

| Tissue | Parameter | Value | Reference |

| Foregut | Threshold Concentration | 5.5 ± 0.6 x 10⁻⁹ M | [6] |

| Oviduct | Threshold Concentration | 3.7 ± 0.5 x 10⁻⁸ M | [6] |

| Midgut Circular Muscles | Response | Dose-dependent increase in contraction | [3] |

Diuretic Role of this compound

In addition to its myotropic functions, Lom-TK I acts as a diuretic hormone, influencing water and ion balance in Locusta migratoria.

Stimulation of Malpighian Tubule Secretion

Lom-TK I has been shown to directly stimulate fluid secretion in isolated Malpighian tubules, the primary excretory organs in insects.[7] This diuretic effect is immediate, potent, and long-lasting, suggesting a significant role in maintaining hemolymph homeostasis.[7]

Neurohormonal Functions

Lom-TK I also functions as a neurohormone, influencing the release of other critical hormones.

Release of Adipokinetic Hormone

Lom-TK I can induce the release of adipokinetic hormone (AKH) from the corpora cardiaca, a neurosecretory gland.[4] AKH is a key metabolic hormone in insects, responsible for mobilizing energy reserves during flight. The dose-dependent release of AKH by Lom-TK I suggests a role in regulating energy metabolism, particularly in response to physiological demands.[4]

Signaling Pathway of this compound

While the precise signaling pathway of Lom-TK I in Locusta migratoria is still under active investigation, evidence suggests it acts through a G protein-coupled receptor (GPCR), consistent with the mechanism of tachykinins in other species.[8][9][10]

Proposed Signaling Cascade

The binding of Lom-TK I to its receptor is hypothesized to activate a Gq-type G protein. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 is then proposed to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), which acts as a second messenger to initiate muscle contraction or hormonal release.[11]

Caption: Proposed signaling pathway for this compound in Locusta migratoria.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the physiological roles of this compound.

Visceral Muscle Contraction Bioassay

This protocol is adapted from established methods for measuring insect visceral muscle contractility.[6]

Materials:

-

Adult female Locusta migratoria

-

Locust saline solution (see composition below)

-

Dissection tools (forceps, scissors, pins)

-

Sylgard-lined petri dish

-

Isotonic force transducer

-

Chart recorder or data acquisition system

-

Synthetic this compound

Locust Saline Composition:

-

NaCl: 154 mM

-

KCl: 8 mM

-

CaCl₂: 4 mM

-

MgCl₂: 4 mM

-

HEPES buffer: 5 mM

-

Glucose: 10 mM

-

pH adjusted to 7.2

Procedure:

-

Dissect the desired visceral tissue (foregut, midgut, or oviduct) from an adult female locust in cold locust saline.

-

Mount the tissue vertically in a temperature-controlled organ bath containing locust saline, aerated with 95% O₂ / 5% CO₂.

-

Attach one end of the tissue to a fixed point and the other end to an isotonic force transducer.

-

Allow the tissue to equilibrate for at least 30 minutes, with regular changes of saline, until a stable baseline of spontaneous contractions is achieved.

-

Prepare serial dilutions of synthetic Lom-TK I in locust saline.

-

Add the Lom-TK I solutions to the organ bath in a cumulative manner, allowing the response to stabilize at each concentration before adding the next.

-

Record the changes in contraction frequency and amplitude using the chart recorder or data acquisition system.

-

Construct a dose-response curve by plotting the change in muscle tension against the logarithm of the Lom-TK I concentration.

Caption: Experimental workflow for the visceral muscle contraction bioassay.

Radioimmunoassay (RIA) for this compound

This protocol is a generalized procedure for neuropeptide RIA, which can be adapted for Lom-TK I.[6]

Materials:

-

Tissue extracts from Locusta migratoria

-

Anti-Lom-TK I antibody (primary antibody)

-

Radiolabeled Lom-TK I (e.g., ¹²⁵I-Lom-TK I)

-

Standard synthetic Lom-TK I

-

Secondary antibody (e.g., goat anti-rabbit IgG)

-

Polyethylene glycol (PEG)

-

Assay buffer (e.g., phosphate (B84403) buffer with BSA)

-

Gamma counter

Procedure:

-

Antiserum Production: Raise polyclonal or monoclonal antibodies against synthetic Lom-TK I in a suitable host animal (e.g., rabbit).

-

Radiolabeling: Radiolabel synthetic Lom-TK I with ¹²⁵I using a standard method such as the Chloramine-T method.

-

Standard Curve: Prepare a series of standard dilutions of unlabeled synthetic Lom-TK I.

-

Assay: a. In assay tubes, add a fixed amount of primary antibody, a fixed amount of radiolabeled Lom-TK I, and either the standard dilutions or the unknown tissue samples. b. Incubate the mixture to allow competitive binding between the labeled and unlabeled peptide for the antibody. c. Add the secondary antibody and PEG to precipitate the antibody-bound peptide complex. d. Centrifuge the tubes and decant the supernatant.

-

Counting: Measure the radioactivity of the pellet in a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabel against the concentration of the standard peptide. Determine the concentration of Lom-TK I in the unknown samples by interpolating their radioactivity values on the standard curve.

Caption: General workflow for a radioimmunoassay of this compound.

Malpighian Tubule Fluid Secretion Assay (Ramsay Assay)

This protocol is based on the Ramsay assay, a standard technique for measuring fluid secretion by Malpighian tubules.[7]

Materials:

-

Adult Locusta migratoria

-

Locust saline

-

Liquid paraffin (B1166041) or mineral oil

-

Dissection tools

-

Micropipettes

-

Calibrated eyepiece micrometer

Procedure:

-

Dissect Malpighian tubules from an adult locust in cold locust saline.

-

Transfer a single tubule to a small droplet of locust saline on a petri dish coated with a layer of Sylgard.

-

Cover the preparation with liquid paraffin to prevent evaporation.

-

Gently pull the open end of the tubule out of the saline droplet into the paraffin.

-

Allow the tubule to secrete fluid for a baseline period (e.g., 30 minutes). The secreted fluid will form a distinct droplet in the paraffin.

-

At timed intervals, measure the diameter of the secreted droplet using an eyepiece micrometer.

-

Replace the bathing saline with a solution containing a known concentration of synthetic Lom-TK I.

-

Continue to measure the diameter of the secreted droplet at timed intervals.

-

Calculate the volume of the secreted droplet (assuming it is spherical) to determine the rate of fluid secretion.

-

Compare the secretion rate before and after the addition of Lom-TK I to determine its diuretic effect.

Role in Feeding Behavior

The widespread distribution of Lom-TK-like immunoreactive neurons in the brain and stomatogastric nervous system suggests a potential role for these peptides in the regulation of feeding behavior.[6] However, direct experimental evidence demonstrating a significant and consistent effect of Lom-TK I on food intake in Locusta migratoria is currently limited and requires further investigation.

Conclusion and Future Directions

This compound is a pleiotropic neuropeptide in Locusta migratoria, with well-established roles in muscle contraction, diuresis, and neurohormone release. Its diverse functions make the Lom-TK signaling system a potentially attractive target for the development of novel insect control agents. Future research should focus on:

-

Deorphanizing the Lom-TK I receptor: The definitive identification and characterization of the specific GPCR that binds Lom-TK I is a critical next step.

-

Elucidating the complete signaling cascade: Direct investigation of the G-protein coupling and downstream second messenger pathways in locust tissues is necessary to confirm the proposed model.

-

Investigating the role in feeding behavior: Further studies are required to clarify the potential involvement of Lom-TK I in the complex regulation of locust feeding.

-

Exploring the potential for pharmacological intervention: The development of specific agonists and antagonists for the Lom-TK receptor will be invaluable for both basic research and applied pest management strategies.

This technical guide provides a solid foundation for understanding the physiological significance of this compound. It is hoped that the compiled data and detailed protocols will serve as a catalyst for further discoveries in the fascinating field of insect neuroendocrinology.

References

- 1. The distribution and myotropic activity of locustatachykinin-like peptides in locust midgut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Locustatachykinin III and IV: two additional insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence that this compound is involved in release of adipokinetic hormone from locust corpora cardiaca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Radioimmunoassay determination of tachykinin-related peptide in different portions of the central nervous system and intestine of the cockroach Leucophaea maderae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diuretic action of the peptide this compound: cellular localisation and effects on fluid secretion in Malpighian tubules of locusts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunolocalization of a tachykinin-receptor-like protein in the central nervous system of Locusta migratoria migratorioides and neobellieria bullata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inositol trisphosphate and diacylglycerol as second messengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inositol trisphosphate, a novel second messenger in cellular signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Separation of voltage- and ligand-gated calcium influx in locust neurons by optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

tissue distribution of Locustatachykinin I-like immunoreactivity

An In-depth Technical Guide on the Tissue Distribution of Locustatachykinin I-like Immunoreactivity

Introduction

Locustatachykinins (LomTKs) are a family of myotropic neuropeptides first isolated from the locust, Locusta migratoria.[1][2] These peptides belong to the widespread tachykinin family, which is characterized by a conserved C-terminal amino acid sequence.[2][3] Research has demonstrated that antisera raised against this compound can recognize other members of the locustatachykinin family due to structural similarities.[1][4] The widespread presence of this compound-like immunoreactivity across the nervous system and other tissues in various insect species suggests their crucial role as neurotransmitters or neuromodulators in a range of physiological processes.[1][4] This guide provides a comprehensive overview of the , detailed experimental protocols for its study, and visualizations of associated signaling pathways and workflows.

Data Presentation: Tissue Distribution of this compound-like Immunoreactivity

The following table summarizes the observed distribution of this compound-like immunoreactivity in several insect species.

| Insect Species | Tissue/Organ | Location of Immunoreactivity | Quantitative Data |

| Locusta migratoria (Locust) | Brain | Neurons in the proto-, deuto-, and tritocerebrum, and optic lobes. Innervation of most synaptic neuropils. | Approximately 800 LomTK-like immunoreactive neurons. |

| Frontal Ganglion | Cell bodies and processes. | ||

| Hypocerebral Ganglion | Innervating processes. | ||

| Midgut | Endocrine-like cells, with a higher density in the posterior region. | Female midgut contains 2-3 times more LomTK-like material than the male midgut. | |

| Leucophaea maderae (Cockroach) | Brain | High concentration of LomTK-like immunoreactivity. | |

| Suboesophageal Ganglion | Relatively large amounts of immunoreactivity. | ||

| Ventral Nerve Cord | Found throughout the ganglia. | ||

| Corpora Cardiaca | Small amounts of immunoreactivity detected. | ||

| Intestine (Midgut) | The largest amount of immunoreactivity outside the CNS. | ||

| Intestine (Foregut & Hindgut) | Smaller amounts of immunoreactivity detected. | ||

| Calliphora vomitoria (Blowfly) | Brain | Neurons in the proto-, deuto-, and tritocerebrum, and subesophageal ganglion. | Approximately 160 LomTK-like immunoreactive neurons. |

| Thoracicoabdominal Ganglion | Immunoreactive neurons. | 46 LomTK-like immunoreactive neurons resolved. | |

| Intestine (Midgut) | Endocrine cells. |

Experimental Protocols

Detailed methodologies for the key experiments used to determine the tissue distribution and quantity of this compound-like immunoreactivity are provided below.

Immunohistochemistry (IHC)

Immunohistochemistry is a technique used to visualize the localization of specific antigens in tissue sections using antibodies.

1. Tissue Preparation:

-

Dissection: Dissect the central nervous system or other tissues of interest in a cold saline solution.[5]

-

Fixation: Fix the tissue in 4% paraformaldehyde in phosphate-buffered saline (PBS) for 30 minutes to several hours at 4°C.[5]

-

Washing: Wash the fixed tissues multiple times in PBS to remove the fixative.[5]

-

Cryoprotection (for frozen sections): Incubate the tissue in a sucrose (B13894) solution (e.g., 25% in PBS) overnight at 4°C.

-

Embedding and Sectioning: Embed the tissue in a suitable medium (e.g., OCT compound) and cut sections (10-40 µm) using a cryostat or microtome.[5] Mount the sections on slides.

2. Immunostaining:

-

Blocking: To prevent non-specific antibody binding, incubate the sections in a blocking solution (e.g., 5-10% normal goat serum in PBT - PBS with Triton X-100) for at least 1 hour at room temperature.[5][6]

-

Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., rabbit anti-Locustatachykinin I) diluted in the blocking solution. Incubation is typically performed overnight at 4°C.[7]

-

Washing: Wash the sections multiple times with PBT to remove unbound primary antibody.[8]

-

Secondary Antibody Incubation: Incubate the sections with a labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore or an enzyme like HRP) for 1-4 hours at room temperature or overnight at 4°C.[6][8]

-

Washing: Wash the sections again with PBT to remove the unbound secondary antibody.[8]

3. Visualization:

-

Fluorescence: If a fluorophore-conjugated secondary antibody is used, mount the slides with an anti-fade mounting medium and visualize using a fluorescence microscope.[6]

-

Chromogenic (for HRP-conjugated antibody): Incubate the sections with a chromogenic substrate (e.g., diaminobenzidine - DAB) to produce a colored precipitate.[6] Dehydrate the sections through an ethanol (B145695) series, clear with xylene, and mount with a permanent mounting medium.[6]

Radioimmunoassay (RIA)

Radioimmunoassay is a highly sensitive in vitro assay technique used to measure concentrations of antigens by use of antibodies.

1. Preparation:

-

Antiserum Production: Raise antiserum against the target peptide (e.g., this compound) in a host animal like a rabbit.[9]

-

Radiolabeling: Prepare a radiolabeled version of the peptide (the tracer), for example, by iodination (e.g., with ¹²⁵I).[10]

-

Standards: Prepare a series of standard solutions with known concentrations of the unlabeled peptide.

-

Sample Preparation: Extract peptides from the tissues of interest using an appropriate buffer (e.g., methanol/water/acetic acid).[11]

2. Assay Procedure:

-

Competitive Binding: In a series of tubes, add a constant amount of antiserum and radiolabeled peptide. Then, add varying concentrations of either the standard solution or the sample extract.

-

Incubation: Incubate the mixture to allow the unlabeled peptide (from the standard or sample) and the radiolabeled peptide to compete for binding to the limited number of antibody binding sites.

-

Separation: Separate the antibody-bound peptides from the free (unbound) peptides. This can be achieved by precipitation of the antibody-antigen complexes using a second antibody or charcoal.

-

Counting: Measure the radioactivity of the bound fraction using a gamma counter.

3. Data Analysis:

-

Standard Curve: Plot the percentage of bound radiolabeled peptide as a function of the concentration of the unlabeled standard peptide. This will generate a standard curve.

-

Quantification: Determine the concentration of the peptide in the unknown samples by comparing their percentage of bound radioactivity to the standard curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is a technique used to separate, identify, and quantify components in a mixture. It is often used to purify neuropeptides from tissue extracts before quantification by RIA or characterization by mass spectrometry.[12]

1. Sample Preparation:

-

Extraction: Homogenize tissues in an extraction solution (e.g., methanol/water/acetic acid, 90:9:1) to extract the peptides.[11]

-

Pre-purification: Centrifuge the homogenate to remove debris. The supernatant can be pre-purified using solid-phase extraction cartridges (e.g., Sep-pak C18) to concentrate the peptides and remove interfering substances.[11]

2. HPLC Separation:

-

System: Use a reverse-phase HPLC system with a C18 column.[13]

-

Mobile Phases: Employ a two-solvent system. Solvent A is typically an aqueous solution with a small amount of acid (e.g., 0.1% trifluoroacetic acid - TFA - in water), and Solvent B is an organic solvent like acetonitrile (B52724) with the same concentration of acid.[13]

-

Gradient Elution: Separate the peptides by applying a gradient of increasing concentration of Solvent B over time.[13] This allows for the elution of peptides based on their hydrophobicity.

-

Detection: Monitor the column effluent at specific wavelengths (e.g., 210 nm or 254 nm) using a UV detector to detect the peptides as they elute.[13]

3. Post-HPLC Analysis:

-

Fraction Collection: Collect fractions of the eluate at regular intervals.

-

Quantification: Subject the collected fractions to a radioimmunoassay (RIA) to determine which fractions contain the immunoreactive peptide and to quantify the amount.[10]

-

Sequencing: Further analysis of the purified peptides can be performed using techniques like Edman degradation or mass spectrometry to determine their amino acid sequence.[12]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Putative signaling pathway of Locustatachykinin.

Caption: General experimental workflow for Immunohistochemistry (IHC).

Caption: General experimental workflow for Radioimmunoassay (RIA).

Caption: Workflow for HPLC analysis of neuropeptides.

References

- 1. Insect myotropic peptides: differential distribution of locustatachykinin- and leucokinin-like immunoreactive neurons in the locust brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Locustatachykinin immunoreactivity in the blowfly central nervous system and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. docs.abcam.com [docs.abcam.com]

- 7. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]

- 8. janelia.org [janelia.org]

- 9. Radioimmunoassay determination of tachykinin-related peptide in different portions of the central nervous system and intestine of the cockroach Leucophaea maderae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. The discovery of novel neuropeptides takes flight - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

The Evolutionary Trajectory of the Tachykinin Peptide Family: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the evolutionary history of the tachykinin peptide family, a crucial group of neuropeptides involved in a wide array of physiological processes. Understanding their evolutionary journey from ancient invertebrates to complex vertebrates offers valuable insights for contemporary research and the development of novel therapeutics.

Introduction: An Ancient and Diverse Family

Tachykinins are a superfamily of neuropeptides characterized by a conserved C-terminal amino acid sequence.[1] First identified by their ability to induce rapid contractions in gut tissue, their known functions have expanded to include roles in pain transmission, inflammation, smooth muscle contraction, and behavior.[1][2] The evolutionary lineage of tachykinins is ancient, with origins tracing back to the common ancestor of bilaterian animals.[3] This guide will delve into the molecular evolution of tachykinin peptides and their receptors, highlighting key divergence points and the expansion of this family in vertebrates.

The Protostome-Deuterostome Divide: Two Branches of Tachykinin Evolution

A fundamental split in the evolutionary path of tachykinins occurred with the divergence of protostomes and deuterostomes, two major lineages of the animal kingdom.[4][5] This divergence is reflected in the conserved C-terminal sequences of their respective tachykinin-like peptides.

-

Protostomes , which include invertebrates such as insects, mollusks, and annelids, possess tachykinin-related peptides (TKRPs) with the conserved C-terminal motif -FX1GX2Ramide .[6]

-

Deuterostomes , which encompass vertebrates and other groups like echinoderms, have tachykinins with the characteristic C-terminal sequence -FXGLMamide .[6]

This structural difference is not merely a taxonomic marker; it has profound functional implications. The distinct C-terminal amidation (arginine in protostomes versus methionine in vertebrates) plays a crucial role in receptor binding and activation, rendering vertebrate tachykinins largely inactive at invertebrate receptors and vice versa.[7]

Invertebrate Tachykinin-Related Peptides (TKRPs): Functional Counterparts

Invertebrates possess a diverse array of TKRPs that are considered the functional counterparts to vertebrate tachykinins.[8] These peptides are involved in a variety of physiological processes, including the regulation of gut motility, sensory processing, and motor control.[9] Unlike the multiple tachykinin receptor subtypes found in vertebrates, most protostomes appear to have a single type of tachykinin receptor that can be activated by various endogenous TKRPs.[10]

Interestingly, some invertebrates, such as the cephalopod Eledone moschata, produce tachykinins like eledoisin (B1671165) from their salivary glands.[6] These are often used as venoms and mimic the structure of vertebrate tachykinins, suggesting a case of convergent evolution for predatory or defensive purposes.[3][6]

Expansion and Diversification in Vertebrates

The evolutionary history of the tachykinin system in vertebrates is marked by significant expansion and diversification, largely driven by whole-genome duplication events.[11][12] This led to the emergence of multiple tachykinin genes and receptor subtypes, allowing for more complex and nuanced physiological regulation.

In mammals, there are three primary tachykinin genes, each giving rise to distinct peptides through precursor processing:[2][6]

-

Tac1 : Encodes for Substance P (SP) and Neurokinin A (NKA) , as well as N-terminally extended forms of NKA like Neuropeptide K and Neuropeptide γ.[2][13]

-

Tac4 : Encodes for Hemokinin-1 (HK-1) and other endokinins.[6]

These peptides exhibit preferential binding to three distinct G-protein coupled receptors (GPCRs), also known as neurokinin (NK) receptors:[13][14]

-

NK1 Receptor (NK1R) : Preferentially binds Substance P.

-

NK2 Receptor (NK2R) : Preferentially binds Neurokinin A.

-

NK3 Receptor (NK3R) : Preferentially binds Neurokinin B.

This expansion of both ligands and receptors has enabled the development of highly specific signaling pathways that contribute to the complex physiology of vertebrates. The co-evolution of these ligand-receptor pairs is a testament to the selective pressures that have shaped this intricate signaling system.[15]

Quantitative Data on Tachykinin Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of various tachykinin peptides to human neurokinin receptors. Lower Ki values indicate higher binding affinity.

| Peptide | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | NK3 Receptor (Ki, nM) |

| Substance P | 0.17[16] | >1000[17] | ~380[17] |

| Neurokinin A | ~15[17] | 3.4[16] | ~100[13] |

| Neurokinin B | >1000[17] | ~200[13] | 0.8[5] |

| Hemokinin-1 | High Affinity[17] | Lower Affinity[17] | Lower Affinity[17] |

| Eledoisin | High Affinity[5] | Moderate Affinity[5] | High Affinity[5] |

Tachykinin Receptor Signaling Pathway

Tachykinin receptors are members of the rhodopsin-like G-protein coupled receptor (GPCR) superfamily.[14] Upon binding of a tachykinin peptide, the receptor undergoes a conformational change, leading to the activation of a heterotrimeric G-protein, typically of the Gq/11 family.[8][18] This initiates a downstream signaling cascade as depicted in the diagram below.

References

- 1. Localization of tachykinin binding sites (NK1, NK2, NK3 ligands) in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chimeric NK1 (substance P)/NK3 (neurokinin B) receptors. Identification of domains determining the binding specificity of tachykinin agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NK1, NK2 and NK3 tachykinin receptor localization and tachykinin distribution in the ileum of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 13. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NK1, NK2 and NK3 tachykinin receptor localization and tachykinin distribution in the ileum of the mouse | springermedicine.com [springermedicine.com]

- 15. Expression and purification of recombinant G protein-coupled receptors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

An In-depth Technical Guide to Locustatachykinin I Gene Expression Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of Locustatachykinin I (Lom-TK-I) gene expression, a critical neuropeptide in insects. This document outlines the signaling pathways, experimental methodologies, and data interpretation relevant to understanding the function and regulation of Lom-TK-I. The information presented here is intended to serve as a valuable resource for researchers in the fields of entomology, neurobiology, and pharmacology, as well as professionals involved in the development of novel insecticides and therapeutic agents.

Introduction to this compound

This compound is a member of the tachykinin family of neuropeptides, which are known for their diverse physiological roles in both vertebrates and invertebrates.[1] In insects, Lom-TKs are primarily recognized for their myotropic activity, stimulating muscle contractions in various tissues, including the oviduct and midgut.[2] These peptides are widely distributed throughout the central nervous system (CNS) and gut, suggesting their involvement in a broad range of physiological processes.[3][4] Understanding the regulation of Lom-TK-I gene expression is crucial for elucidating its precise functions and for identifying potential targets for pest control or drug development.

Data Presentation: Quantitative Analysis of Locustatachykinin

| Tissue | Lom-TK-like Material Concentration | Reference |

| Central Nervous System | ||

| Brain | Picomolar amounts | [3] |

| Abdominal Ganglionic Chain | Picomolar amounts | [3] |

| Peripheral Tissues | ||

| Oviduct | Femptomolar amounts | [3] |

| Midgut (Female) | 2-3 times higher than male midgut | [2] |

| Midgut (Male) | Lower than female midgut | [2] |

This compound Signaling Pathway

This compound, like other tachykinins, exerts its effects by binding to a G-protein coupled receptor (GPCR) on the surface of target cells. This interaction initiates a downstream signaling cascade that ultimately leads to a physiological response. The generally accepted signaling pathway for tachykinins in insects involves the activation of phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Experimental Protocols for this compound Gene Expression Analysis

The following protocols provide a general framework for the analysis of Lom-TK-I gene expression using quantitative real-time PCR (qPCR) and in situ hybridization. These protocols should be optimized for specific experimental conditions and target tissues.

Quantitative Real-Time PCR (qPCR)

This method allows for the sensitive and accurate quantification of Lom-TK-I mRNA levels.

1. RNA Extraction:

-

Dissect the tissue of interest (e.g., brain, midgut, oviduct) from the locust in ice-cold RNase-free phosphate-buffered saline (PBS).

-

Homogenize the tissue in a suitable lysis buffer (e.g., TRIzol).

-

Extract total RNA using a phenol-chloroform extraction method followed by isopropanol (B130326) precipitation, or use a commercially available RNA extraction kit.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

2. cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Inactivate the reverse transcriptase by heating.

3. Primer Design and Validation:

-

Design forward and reverse primers specific to the Lom-TK-I gene sequence using primer design software. Aim for a product size of 100-200 base pairs.

-

Validate primer specificity by performing a standard PCR followed by gel electrophoresis to ensure a single product of the correct size is amplified.

-

Determine primer efficiency by generating a standard curve with a serial dilution of cDNA.

4. qPCR Reaction:

-

Prepare a qPCR master mix containing SYBR Green or a fluorescent probe, DNA polymerase, dNTPs, and the specific primers.

-

Add the cDNA template to the master mix.

-

Run the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

-

Include a melt curve analysis at the end of the run to confirm the specificity of the amplified product.

-

Use a stably expressed reference gene (e.g., actin, GAPDH) for normalization of the data.

5. Data Analysis:

-

Determine the cycle threshold (Ct) values for both the Lom-TK-I gene and the reference gene.

-

Calculate the relative expression of the Lom-TK-I gene using the ΔΔCt method.

In Situ Hybridization

This technique allows for the visualization of Lom-TK-I mRNA expression within the cellular context of a tissue.

1. Tissue Preparation:

-

Dissect the tissue of interest and fix it in 4% paraformaldehyde in PBS overnight at 4°C.

-

Cryoprotect the tissue by incubating it in a series of sucrose (B13894) solutions of increasing concentration (e.g., 10%, 20%, 30%).

-

Embed the tissue in an optimal cutting temperature (OCT) compound and freeze it.

-

Cut thin sections (10-20 µm) using a cryostat and mount them on charged microscope slides.

2. Probe Synthesis:

-

Linearize a plasmid containing the Lom-TK-I cDNA sequence.

-

Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe using an in vitro transcription kit.

-

Synthesize a sense probe as a negative control.

-

Purify the labeled probes.

3. Hybridization:

-

Pre-treat the tissue sections with proteinase K to improve probe penetration.

-

Pre-hybridize the sections in a hybridization buffer.

-

Hybridize the sections with the DIG-labeled probe overnight at an optimized temperature (e.g., 65°C).

4. Washes and Detection:

-

Wash the slides in a series of saline-sodium citrate (B86180) (SSC) buffers of decreasing concentration to remove unbound probe.

-

Block non-specific binding sites with a blocking solution.

-

Incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

-

Wash the slides to remove unbound antibody.

-

Detect the signal using a chromogenic substrate (e.g., NBT/BCIP) that produces a colored precipitate at the site of probe hybridization.

5. Imaging:

-

Mount the slides with a coverslip and view them under a microscope.

-

Capture images of the staining pattern.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the analysis of this compound gene expression.

Conclusion

The analysis of this compound gene expression is a multifaceted process that provides critical insights into the physiological roles of this important neuropeptide. By employing techniques such as qPCR and in situ hybridization, researchers can quantify and localize the expression of the Lom-TK-I gene, paving the way for a deeper understanding of its function and for the development of innovative strategies in pest management and pharmacology. This guide serves as a foundational resource to aid in the design and execution of such studies.

References

- 1. This compound and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The distribution and myotropic activity of locustatachykinin-like peptides in locust midgut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Locustatachykinin isoforms in the locust: distribution and quantification in the central nervous system and action on the oviduct muscle [pubmed.ncbi.nlm.nih.gov]

- 4. Insect myotropic peptides: differential distribution of locustatachykinin- and leucokinin-like immunoreactive neurons in the locust brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unveiling of Locustatachykinin Peptides: A Technical Deep Dive into Their Mechanism of Action

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Locustatachykinin (Lom-TK) peptides represent a significant family of neuropeptides in insects, playing crucial roles in a myriad of physiological processes. As members of the tachykinin-related peptide superfamily, they are integral to visceral muscle contraction, diuresis, and neuromodulation within the central nervous system. This technical guide provides a comprehensive overview of the mechanism of action of Lom-TK peptides, detailing their molecular interactions with G-protein coupled receptors and the subsequent intracellular signaling cascades. We present a consolidation of quantitative data on peptide activity, detailed experimental protocols for their study, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The Locustatachykinin Peptide Family